molecular formula C12H12N2O B14143480 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one CAS No. 89185-17-1

4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one

Cat. No.: B14143480
CAS No.: 89185-17-1
M. Wt: 200.24 g/mol
InChI Key: SYOSMMFSNGYVSM-UHFFFAOYSA-N
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Description

4-Benzyl-2,4-diazabicyclo[410]hept-2-en-5-one is a bicyclic compound with a unique structure that includes a benzyl group and a diazabicycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone in the presence of a base to form the bicyclic structure. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one involves its interaction with specific molecular targets. For example, it has been shown to act as a potassium channel opener, which can lead to hypotensive effects . The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the cells, leading to relaxation of blood vessels and a decrease in blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2,4-diazabicyclo[410]hept-2-en-5-one is unique due to its specific bicyclic structure and the presence of a benzyl group

Properties

CAS No.

89185-17-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one

InChI

InChI=1S/C12H12N2O/c15-12-10-6-11(10)13-8-14(12)7-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2

InChI Key

SYOSMMFSNGYVSM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1N=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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